molecular formula C21H22Cl2N2O5S B4191918 Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

Cat. No.: B4191918
M. Wt: 485.4 g/mol
InChI Key: VMKGCGUAJLGSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is a sulfonamide compound known for its potent inhibitory effects on anion transporters. This compound has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate can be synthesized by reacting 4-amino benzoic acid ethyl ester with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has been widely used in scientific research to study the role of anion transporters in various physiological processes. It has applications in:

    Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.

    Biology: Employed to investigate cellular transport mechanisms and ion channel functions.

    Medicine: Studied for its potential therapeutic effects in conditions like cystic fibrosis, hypertension, and cancer.

    Industry: Utilized in the development of new drugs and chemical products.

Mechanism of Action

The compound acts by binding to anion transporter proteins and blocking the transport of anions across the plasma membrane. This inhibition affects the transport of chloride, bicarbonate, and sulfate ions, leading to various biochemical and physiological effects. For instance, it can decrease intracellular pH and cause cell swelling in red blood cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate
  • Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is unique due to its specific inhibitory action on anion transporters and its broad range of applications in scientific research. Its structure allows for potent and specific inhibition, making it a valuable tool in studying anion transport mechanisms .

Properties

IUPAC Name

ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O5S/c1-2-30-21(27)14-5-8-17(9-6-14)24-20(26)15-4-3-11-25(13-15)31(28,29)19-12-16(22)7-10-18(19)23/h5-10,12,15H,2-4,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKGCGUAJLGSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.